molecular formula C24H24ClN3O3S B11268512 [4-(3-Chlorophenyl)piperazin-1-yl]{6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}methanone

[4-(3-Chlorophenyl)piperazin-1-yl]{6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}methanone

Cat. No.: B11268512
M. Wt: 470.0 g/mol
InChI Key: GRIMKWKGEUBHEF-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-[6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylbenzenesulfonyl group, and a pyridine carbonyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-4-[6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE involves multiple steps, typically starting with the preparation of the individual components followed by their sequential coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-CHLOROPHENYL)-4-[6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 1-(3-CHLOROPHENYL)-4-[6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which may be harnessed for therapeutic purposes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(3-CHLOROPHENYL)-4-[6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE include other piperazine derivatives with different substituents. These compounds may share some chemical properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24ClN3O3S

Molecular Weight

470.0 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]methanone

InChI

InChI=1S/C24H24ClN3O3S/c1-17-6-8-22(14-18(17)2)32(30,31)23-9-7-19(16-26-23)24(29)28-12-10-27(11-13-28)21-5-3-4-20(25)15-21/h3-9,14-16H,10-13H2,1-2H3

InChI Key

GRIMKWKGEUBHEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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